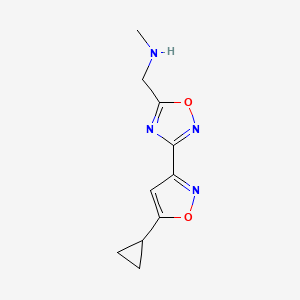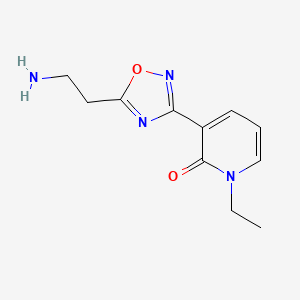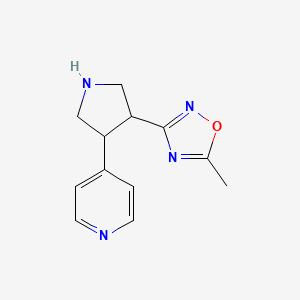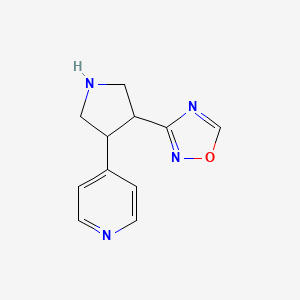
2-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)essigsäure
Übersicht
Beschreibung
2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound. It is a derivative of bromophenylacetic acid, which is almost white to light beige crystals or powder . It has been used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several stages. The starting material is often theophylline . Through a number of stages, 5-(2-bromphenyl)-4-amino-4H-1,2,4-triazole-3-thion is obtained. By the reaction of neutralization, the salts with organic and inorganic bases are obtained .Molecular Structure Analysis
The molecular structure of this compound is complex. In the crystal, two pairs of O-H⋯O hydrogen bonds connect the molecules into inversion dimers. In addition, weak C-H⋯F hydrogen bonds link the dimers into a two-dimensional network parallel to (10-4) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can be used as an inhibitor of mammalian collagenase and elastase . It can also react with triethylamine to form polymandelide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 215.04 g/mol . It is almost white to light beige crystals or powder .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Die Verbindung enthält eine Bromphenylgruppe, die ein wichtiger Zwischenprodukt in der organischen Synthese ist . Die Bromierungsreaktion von Carbonylverbindungen ist ein entscheidender Aspekt der organischen Chemie . α-Bromierte Produkte, die von Bromacetophenon abgeleitet sind, sind wichtige Zwischenprodukte in der organischen Synthese und finden breite Anwendung in der Herstellung von Pharmazeutika, Pestiziden und anderen Chemikalien .
Experimentelle Lehre
Die α-Bromierungsreaktion von Carbonylverbindungen, wie sie in dieser Verbindung vorhanden ist, ist ein wichtiges Thema im Bereich der organischen Chemie . Diese Reaktion kann in der experimentellen Lehre verwendet werden, um den Schülern die Prinzipien organischer Reaktionen zu vermitteln .
Pharmazeutika
Phenylessigsäurederivate, wie die in Frage stehende Verbindung, werden häufig bei der Herstellung von Pharmazeutika verwendet . Die einzigartigen Eigenschaften und chemischen Reaktionen von Phenylessigsäure machen sie zu einem wertvollen Werkzeug in der Arzneimittelproduktion .
Polymerisation
Phenylessigsäure und ihre Derivate können in der Polymerisation verwendet werden . Ihre Fähigkeit, verschiedene Derivate zu bilden, macht sie zu wertvollen Werkzeugen bei der Herstellung von funktionalen Materialien .
Synthese von 8-Methoxy-2-Tetralon
2-Bromphenylessigsäure wurde als Ausgangsreagenz bei der Synthese von 8-Methoxy-2-Tetralon verwendet .
Herstellung von Di- und Trisubstituierten 2-Oxopiperazinen
Diese Verbindung wurde auch bei der Herstellung von Di- und Trisubstituierten 2-Oxopiperazinen auf einem festen Träger verwendet .
Safety and Hazards
This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-4-2-1-3-6(7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGJDSFKIGISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


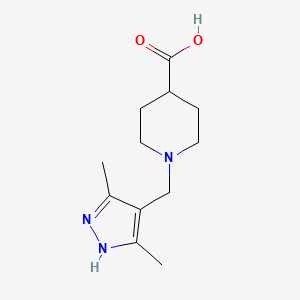

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
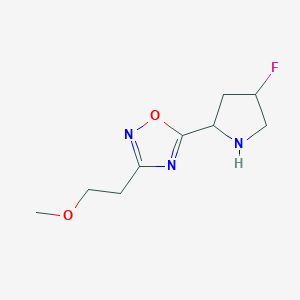

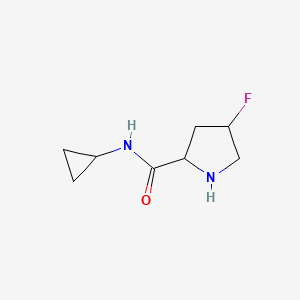

![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
